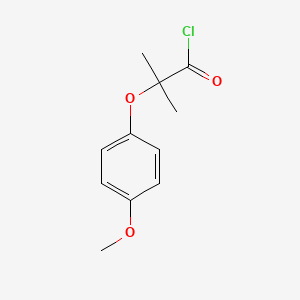
(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
Vue d'ensemble
Description
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzene ring
Mécanisme D'action
Target of Action
The primary target of Sitagliptin Defuoro Impurity 4 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These incretins play a crucial role in regulating blood glucose levels .
Mode of Action
Sitagliptin Defuoro Impurity 4, as a DPP-4 inhibitor, slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . This results in an increase in the concentration of these incretins, leading to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active incretins, GLP-1 and GIP . These incretins enhance glucose-induced insulin secretion, thereby improving glycemic control . Furthermore, the dipeptides liberated from GLP-1 and GIP have been found to deteriorate glucose tolerance, reduce insulin, and increase portal glucagon levels .
Pharmacokinetics
Sitagliptin is well absorbed and approximately 80% is excreted unchanged in the urine . The renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .
Result of Action
The inhibition of DPP-4 by Sitagliptin Defuoro Impurity 4 leads to improved glucose tolerance and plasma insulin levels . It also results in a decrease in NO production and free radicals generation . No alterations were observed in mitochondrial membrane potential (δψm) or dna damage at the tested concentrations .
Action Environment
The action of Sitagliptin Defuoro Impurity 4 is influenced by various environmental factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at certain concentrations . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sitagliptin Defuoro Impurity 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include mild temperatures and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The Boc protection is a common strategy in peptide synthesis, allowing for the selective protection and deprotection of amino groups during multi-step synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation catalysts for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors .
Industry
In the industrial sector, ®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Boc-amino)butyric acid: Similar in structure but lacks the fluorine atoms on the benzene ring.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of a benzene ring.
Uniqueness
®-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is unique due to the presence of both Boc-protected amino group and fluorine atoms on the benzene ring. This combination of features provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
(3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAISPAQPPRCQC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



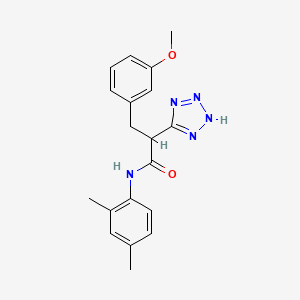

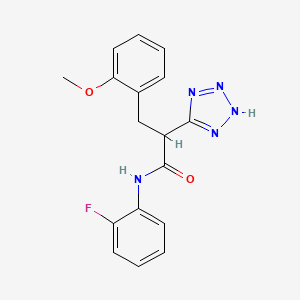

![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)
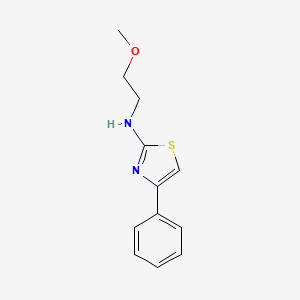
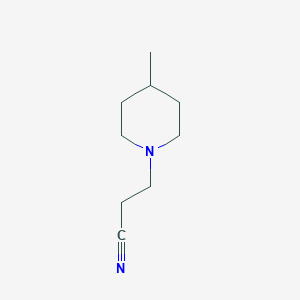
![(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3141836.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)
